N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Description
This hydrazide derivative features a benzimidazole core substituted with a 4-chlorobenzyl group at the N1 position and a sulfanyl-linked acetohydrazide moiety. The hydrazone segment is formed via condensation of 2-chlorobenzohydrazide with 5-bromo-2-hydroxybenzaldehyde, resulting in an (E)-configured imine bond. The compound crystallizes in a monoclinic system (space group P2₁/n) with a dihedral angle of 13.74° between its aromatic rings, stabilized by intramolecular O–H···N and intermolecular N–H···O hydrogen bonds . Its synthesis involves refluxing precursors in anhydrous ethanol, yielding a product characterized by single-crystal X-ray diffraction (SHELX software suite) .
Properties
Molecular Formula |
C23H18BrClN4O2S |
|---|---|
Molecular Weight |
529.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18BrClN4O2S/c24-17-7-10-21(30)16(11-17)12-26-28-22(31)14-32-23-27-19-3-1-2-4-20(19)29(23)13-15-5-8-18(25)9-6-15/h1-12,30H,13-14H2,(H,28,31)/b26-12+ |
InChI Key |
MCMJLSHBIHNZJB-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the brominated phenyl group and the chlorobenzyl moiety may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Synthesized analogously to compounds in .
Structural and Electronic Differences
- Halogenation: The 5-bromo and 4-chloro substituents in the target compound enhance electrophilicity compared to non-halogenated analogs (e.g., ’s benzothiazoles).
- Benzimidazole vs. Triazole: Replacement of benzimidazole with triazole () reduces planarity, decreasing π-π stacking interactions but improving solubility.
- Hydroxy vs.
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C23H18BrClN4O2S. This compound features a unique structure that includes a benzimidazole moiety, a bromohydroxyphenyl group, and a sulfanylacetohydrazide linkage. The arrangement of these functional groups contributes to its potential biological activity, particularly in cancer and antimicrobial research.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H18BrClN4O2S |
| Molecular Weight | 529.8 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
| InChI Key | IQRGXZJEYOIXAW-RPPGKUMJSA-N |
The biological activity of this compound is primarily linked to its interactions with specific molecular targets. Research indicates that it may modulate various signaling pathways related to cell proliferation and apoptosis, potentially acting as an enzyme inhibitor or receptor modulator. The presence of both brominated and chlorinated aromatic groups enhances its binding affinity towards these targets, which could lead to significant biological effects.
Anticancer Activity
Several studies have demonstrated the anticancer potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values indicating effective inhibition of cell growth.
- A549 (Lung Cancer) : Demonstrated significant cytotoxicity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Testing has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies. The mechanism likely involves interference with bacterial enzymes or receptors essential for survival.
Case Studies and Research Findings
- Benzimidazole Derivatives : A comprehensive review highlighted the broad-spectrum pharmacological properties of benzimidazole derivatives, noting their effectiveness against various pathogens and tumor cells .
- Synthesis and Evaluation : In recent studies, derivatives similar to this compound were synthesized and evaluated for their anticancer activity. The results indicated promising bioactivity with low toxicity profiles .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| N'-[(E)-(5-bromo-2-hydroxyphenyl)(phenyl)methylidene] | Contains brominated phenol and imine linkage | Exhibits distinct photophysical properties | Anticancer and antimicrobial |
| 4-Chloro-N'-(5-bromo-2-hydroxybenzyl)benzimidazole | Similar benzimidazole structure but lacks sulfanyl group | Focused on different biological pathways | Limited activity compared to target compound |
| 5-Bromo-3-hydroxybenzaldehyde | Simpler structure without the benzimidazole moiety | Used primarily in organic synthesis rather than biological applications | Minimal bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
